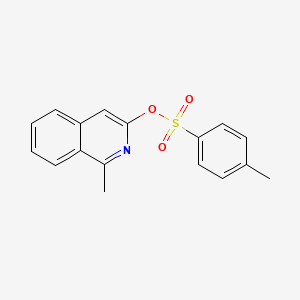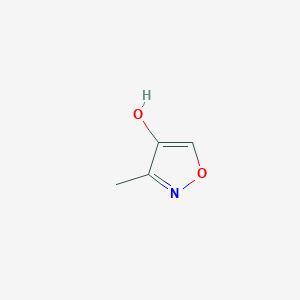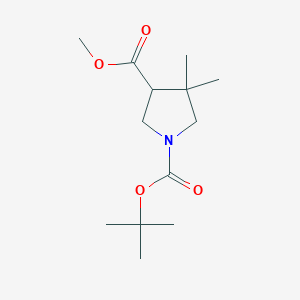![molecular formula C7H4BrN3O2 B12957433 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and carboxylic acid functional groups allows for diverse chemical reactivity, making it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with a suitable brominated carboxylic acid derivative under acidic conditions. The reaction is often carried out in solvents like methanol or ethanol, with the temperature maintained between 50-80°C to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and enhance the efficiency of the cyclization process. Additionally, the use of catalysts such as palladium or copper can be explored to further improve the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound using standard reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as KMnO4 or chromium trioxide (CrO3) in acidic or basic media.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an imidazo[4,5-b]pyridine derivative with an amino group in place of the bromine.
Scientific Research Applications
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboxylic acid group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- 2-Iodo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Uniqueness
Compared to its analogs, 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid offers a unique combination of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the carboxylic acid group enhances solubility and facilitates further functionalization. This makes it a particularly valuable compound for the synthesis of complex molecules in both research and industrial settings.
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
2-bromo-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-10-3-1-2-4(6(12)13)9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
IOBCCIDRNNTQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-iodo-10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B12957364.png)

![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)

![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)


![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)



